A Technical Guide to the Physicochemical Characterization of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole
A Technical Guide to the Physicochemical Characterization of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage "a compound is only as good as its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, where a deep understanding of a molecule's physical properties is not merely a formality but a cornerstone of rational drug design. This guide is dedicated to researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities, with a specific focus on 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates across various therapeutic areas.[1][2] Its utility stems from a unique combination of physicochemical attributes, including its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups.[1][2] The subject of this guide, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, combines this important heterocyclic core with a pyrrolidine moiety, a common feature in molecules designed to interact with biological targets.
Given the potential novelty of this specific substitution pattern, this document serves as both a repository of known and predicted data and a methodological framework for its empirical determination. We will delve into the theoretical underpinnings of key physical properties, provide robust experimental protocols for their measurement, and discuss the profound implications of these parameters on a compound's pharmacokinetic and pharmacodynamic profile.
Molecular Identity and Structural Attributes
A foundational step in the characterization of any molecule is the unambiguous confirmation of its structure and fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | PubChemLite[3] |
| SMILES | CN1C=NN=C1C2CCNC2 | PubChemLite[3] |
| Molecular Weight | 152.20 g/mol | Calculated |
| Monoisotopic Mass | 152.1062 Da | PubChemLite[3] |
The structural formula of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is presented in Figure 1.
Figure 1. Chemical structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's likely physicochemical profile. These predictions are instrumental in prioritizing synthetic efforts and designing appropriate experimental workflows.
| Property | Predicted Value | Significance in Drug Discovery |
| XlogP | -0.8 | A measure of lipophilicity, influencing solubility, permeability, and metabolism. A negative value suggests high hydrophilicity.[3] |
| Topological Polar Surface Area (TPSA) | 42.74 Ų | Correlates with hydrogen bonding potential and is a key predictor of cell permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and target binding affinity. |
| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact binding entropy. |
Note: These values are computationally predicted and require experimental verification.
Synthesis of 3,4-Disubstituted 1,2,4-Triazoles: A General Overview
The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole would likely follow established methodologies for the formation of 3,4-disubstituted 1,2,4-triazoles. A common and versatile approach involves the condensation of a hydrazide with an imidate, or a related strategy starting from an amidine.[2][4] A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
This generalized pathway highlights the key bond-forming steps. The choice of protecting groups for the pyrrolidine nitrogen and the specific reaction conditions for the cyclization would require experimental optimization. Potential impurities could arise from incomplete cyclization, side reactions of the reactive intermediates, or residual starting materials and reagents.
Experimental Determination of Key Physical Properties
The following sections provide detailed protocols for the empirical determination of critical physicochemical parameters.
Melting Point (MP)
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating Profile:
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If the approximate melting point is unknown, perform a rapid preliminary run to establish a rough estimate.
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For an accurate measurement, heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted (T₂).
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The melting range is reported as T₁ - T₂.
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Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development.
Experimental Protocol: Shake-Flask Method
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.
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Quantification:
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Accurately dilute a known volume of the clear supernatant.
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Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. While experimental data for this specific molecule may be limited, the combination of computational predictions and robust, well-established experimental protocols offers a clear path forward for its thorough characterization. The insights gained from these studies will be invaluable for any research program involving this compound, enabling informed decisions in medicinal chemistry optimization, formulation development, and the design of further biological studies. The principles and methodologies outlined herein are broadly applicable to the physicochemical profiling of novel chemical entities and underscore the critical role of this discipline in the successful advancement of new therapeutic agents.
References
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PubChemLite. (n.d.). 4-methyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole dihydrochloride. Retrieved from [Link]
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- Yavari, I., & Khaledian, H. (2020). An easy-to-use one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles. ISRES.
- Yunusova, E., et al. (2018).
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ChemSrc. (2026). 4-{[3-(pyrrolidin-3-yl)-4H-1,2,4-triazol-4-yl]methyl}pyridine. Retrieved from [Link]
